(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-2-4-17(5-3-16)14-21-22(28)18-6-7-20(27)19(23(18)29-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCLXVKBLQIFIN-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, piperazine, and hydroxyethyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Enzyme Inhibition
The presence of piperazine in the compound has been linked to potential enzyme inhibitory activities. Compounds with similar structures have shown effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that derivatives of this compound could possess similar AChE inhibitory properties, making them candidates for further pharmacological exploration.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. These compounds have shown varying degrees of effectiveness against different bacterial strains, with some derivatives exhibiting significant inhibition comparable to standard antibiotics. This highlights the potential for developing new antibacterial agents based on this chemical structure .
Cytotoxicity Studies
Research has demonstrated that compounds containing the benzofuran structure can induce cytotoxic effects on tumorigenic cell lines. For instance, studies have shown that these compounds can lead to mitochondrial dysfunction in cancer cells, resulting in cell death. The findings suggest that this compound may also exhibit similar cytotoxic properties.
A series of synthesized compounds related to this benzofuran derivative were screened for biological activities. Results indicated that some exhibited moderate to strong antibacterial activity and significant AChE inhibition. This reinforces the hypothesis that the compound could serve as a lead structure for developing drugs targeting both bacterial infections and neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity | AChE Inhibition | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Piperazine | Moderate | Strong | Yes |
| Compound B | Benzofuran | Strong | Moderate | Yes |
| Compound C | Benzofuran-Piperazine Hybrid | Moderate | Strong | Yes |
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy and piperazine groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Benzylidene Group Modifications
The benzylidene substituent at position 2 significantly influences molecular interactions. Comparisons include:
- 4-Methylphenyl (target compound): Balances hydrophobicity and steric bulk.
- 2-Thienyl (Compound A): Replaces phenyl with a sulfur-containing heterocycle, altering electronic properties and binding specificity .
- 3-Fluorophenyl (Compound E): Fluorine’s electronegativity may improve metabolic stability and membrane permeability .
Piperazine/Piperidine Substituents
The nitrogen-containing heterocycle at position 7 modulates pharmacokinetics:
Additional Functional Groups
- 6-Hydroxy (target compound): Common across analogs, crucial for hydrogen bonding.
- Allyloxy (Compound E): Introduces an ether linkage, altering metabolic pathways .
Data Table: Structural and Molecular Comparison
Pharmacological Implications
- Cannabinoid Receptor 2 (CB2) Agonism: Compounds in with piperidine/piperazine substituents exhibit CB2 selectivity, suggesting the target compound’s hydroxyethylpiperazine group may similarly enhance receptor binding .
- Solubility vs. Bioavailability : The hydroxyethyl group in the target compound likely improves water solubility compared to methylpiperidine analogs (e.g., Compound A), though excessive polarity may reduce blood-brain barrier penetration .
- Metabolic Stability : Fluorine-substituted analogs (e.g., Compound E) demonstrate improved resistance to oxidative metabolism, a feature absent in the target compound .
Biological Activity
The compound (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features a benzofuran core and a piperazine substituent, which may facilitate interactions with various biological targets, leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The compound's unique functional groups, including hydroxyl and piperazine, suggest diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XGDPKTSXTNQAQV-UYRXBGFRSA-N |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in key biological pathways. The presence of the piperazine moiety may enhance its ability to penetrate biological membranes and interact with central nervous system targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzofuran derivatives have shown selective cytotoxicity against various tumorigenic cell lines. The compound's structural features may contribute to its potential as an anticancer agent by inhibiting cell proliferation or inducing apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing benzofuran structures are often evaluated for antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Given the presence of the piperazine group, the compound may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities, suggesting that this compound could be explored for its potential in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activities related to compounds with similar structures:
- Anticonvulsant Activity : A study on related piperazine derivatives showed promising anticonvulsant effects in animal models, indicating that modifications to the piperazine structure can enhance pharmacological activity .
- Inhibition of Phosphodiesterase : Research on related compounds indicated their potential as phosphodiesterase (PDE) inhibitors, which are valuable in treating cardiovascular diseases .
- Cytotoxicity Studies : A comparative analysis of various benzofuran derivatives demonstrated significant cytotoxicity against human cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent .
Q & A
Basic: What are the key synthetic strategies for preparing (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
The synthesis involves modular assembly of the benzofuran-3-one core followed by functionalization. Critical steps include:
- Aldol condensation to form the (4-methylphenyl)methylidene group, requiring precise control of Z/E isomerism via reaction temperature and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) .
- Mannich reaction for introducing the piperazinylmethyl group, with optimization of pH and amine equivalents to avoid over-alkylation .
- Hydroxyethylation of the piperazine ring using ethylene oxide under anhydrous conditions to ensure regioselectivity .
Purification typically employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Basic: How is the stereochemical integrity of the Z-configuration maintained during synthesis?
The Z-configuration at the exocyclic double bond is stabilized by:
- Steric hindrance control : Bulky substituents (e.g., 4-methylphenyl) favor the Z-isomer due to reduced steric clash in the transition state .
- Low-temperature reaction conditions (0–5°C) during the aldol step to minimize thermal isomerization .
- Post-synthesis validation via ¹H-NMR (coupling constants >16 Hz for Z-isomers) and NOESY spectroscopy to confirm spatial proximity of key protons .
Advanced: How can reaction conditions be optimized to improve yield while minimizing side products like over-oxidized derivatives?
A Design of Experiments (DoE) approach is recommended:
- Factors : Reaction temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF).
- Response surface methodology (RSM) identifies optimal conditions. For example, Bayesian optimization has been shown to outperform human decision-making in reaction parameter tuning .
- In-line monitoring via FTIR or Raman spectroscopy detects intermediates and terminates reactions before over-oxidation occurs .
Recent studies achieved >85% yield by maintaining reaction temperatures below 50°C and using TEMPO as a radical scavenger .
Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Polymorphism : Use hot-stage microscopy and PXRD to identify crystalline forms.
- Ionization effects : pH-dependent solubility profiles (e.g., pKa determination via potentiometric titration) explain variability in buffered systems .
- Advanced techniques : Quantitative NMR (qNMR) with maleic acid as an internal standard provides precise solubility measurements across solvents .
Advanced: How can impurity profiles be rigorously characterized for regulatory compliance?
Impurity profiling involves:
- HPLC-MS/MS with a C18 column (pH 4.6 acetate buffer/methanol gradient) to separate degradation products (e.g., hydrolyzed benzofuran or N-oxides) .
- Synthesis of reference standards for major impurities (e.g., oxidized piperazine derivatives) using methods described in pharmacopeial guidelines .
- Forced degradation studies (heat, light, pH extremes) to identify critical stability-indicating parameters .
Advanced: What computational tools predict the compound’s bioavailability and metabolic pathways?
- Molecular docking (AutoDock Vina) models interactions with CYP450 enzymes, highlighting potential hydroxylation sites on the piperazine ring .
- ADMET prediction (SwissADME) estimates logP (~2.8) and BBB permeability, suggesting moderate CNS penetration .
- Metabolite identification via in silico tools (Meteor Nexus) predicts glucuronidation of the phenolic -OH group as the primary detoxification pathway .
Advanced: How do structural modifications (e.g., piperazine substitution) affect biological activity?
A SAR study comparing analogs reveals:
- Hydroxyethyl group : Enhances water solubility but reduces logD, impacting membrane permeability. Bioactivity drops when replaced with bulkier substituents .
- 4-Methylphenyl vs. halogenated aryl groups : Fluorinated analogs show improved antimicrobial activity (MIC ~2 µg/mL) but increased hepatotoxicity in vitro .
- Benzofuran core oxidation : The 3-keto group is critical for H-bonding with target proteins (e.g., kinase inhibition confirmed via SPR binding assays) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .
- Design of continuous-flow systems to enhance reproducibility, as demonstrated in diphenyldiazomethane syntheses .
- Statistical batch modeling (e.g., partial least squares regression) correlates raw material purity (≥97%) with final product quality .
Advanced: How is the compound’s stability assessed under physiological conditions?
- Simulated gastric fluid (SGF) and intestinal fluid (SIF) : HPLC tracking of degradation over 24 hours shows <5% decomposition at pH 6.8 but 15% at pH 1.2 .
- Light stability : ICH Q1B guidelines applied with exposure to 1.2 million lux·hours; photo-degradation products identified via LC-HRMS .
- Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, confirming suitability for standard storage conditions .
Advanced: What novel applications are emerging beyond initial biological screening?
- Material science : Incorporation into metal-organic frameworks (MOFs) for controlled drug release, leveraging the piperazine group’s coordination capacity .
- Fluorescent probes : Derivatization with dansyl chloride creates pH-sensitive probes for cellular imaging (λₑₓ/λₑₘ = 340/510 nm) .
- Catalysis : The benzofuran-3-one core acts as a ligand in asymmetric hydrogenation, achieving 92% ee with Ru-BINAP complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
